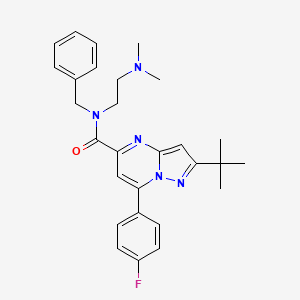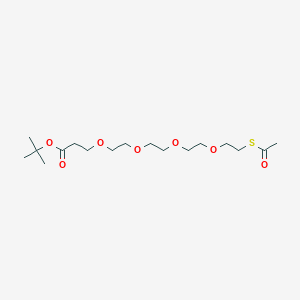
S-Acetyl-PEG4-t-Butylester
Übersicht
Beschreibung
S-acetyl-PEG4-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a sulfur acetyl group and a t-butyl ester. This compound is known for its hydrophilic properties, which enhance the water solubility of compounds in aqueous media . It is commonly used in biochemical and proteomics research due to its unique chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: : S-acetyl-PEG4-t-butyl ester is used as a linker in the synthesis of complex molecules and bioconjugates. Its hydrophilic properties enhance the solubility of hydrophobic compounds .
Biology: : In biological research, this compound is used for the modification of proteins and peptides. The thiol group formed after deprotection can react with maleimide or iodoacetamide groups, facilitating bioconjugation .
Medicine: : S-acetyl-PEG4-t-butyl ester is employed in drug delivery systems to improve the solubility and stability of therapeutic agents .
Industry: : This compound is used in the formulation of various industrial products, including coatings and adhesives, due to its ability to enhance water solubility and stability .
Wirkmechanismus
Target of Action
S-acetyl-PEG4-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The primary targets of this compound are the sulfur acetyl group and the t-butyl ester. These groups can be deprotected to form a thiol group and removed under acidic conditions, respectively .
Mode of Action
The sulfur acetyl group in the S-acetyl-PEG4-t-butyl ester can be deprotected to form a thiol group . This thiol group is highly reactive and can form covalent bonds with other molecules, enabling the attachment of various compounds to the PEG linker. The t-butyl ester can be removed under acidic conditions , which allows for further modifications of the compound.
Biochemical Pathways
The hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which could potentially affect their distribution and interaction within biological systems.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of compounds in aqueous media , which could potentially enhance their bioavailability.
Action Environment
The action of S-acetyl-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl ester in the compound can be removed under acidic conditions , suggesting that the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which suggests that the compound’s action, efficacy, and stability may be influenced by the hydration status of its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-t-butyl ester involves the incorporation of a sulfur acetyl group and a t-butyl ester into a PEG backbone. The sulfur acetyl group can be deprotected to form a thiol group, while the t-butyl ester can be removed under acidic conditions . The general synthetic route includes:
PEGylation: The PEG backbone is functionalized with a sulfur acetyl group.
Esterification: The t-butyl ester is introduced to the PEG backbone.
Industrial Production Methods: Industrial production of S-acetyl-PEG4-t-butyl ester typically involves large-scale PEGylation and esterification processes. These processes are optimized for high yield and purity, often exceeding 95% .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The sulfur acetyl group can be deprotected to form a thiol group under mild conditions.
Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Deprotection: Mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed for ester hydrolysis.
Major Products Formed:
Thiol Group: Formed from the deprotection of the sulfur acetyl group.
Carboxylic Acid: Formed from the hydrolysis of the t-butyl ester.
Vergleich Mit ähnlichen Verbindungen
S-acetyl-PEG4-Boc: Similar to S-acetyl-PEG4-t-butyl ester but contains a Boc (tert-butoxycarbonyl) protecting group instead of a t-butyl ester.
Amino-PEG4-t-butyl ester: Contains an amino group at one end and a t-butyl ester at the other, used for bioconjugation.
Uniqueness: S-acetyl-PEG4-t-butyl ester is unique due to its combination of a sulfur acetyl group and a t-butyl ester, which allows for versatile chemical modifications. Its hydrophilic PEG linker enhances the solubility of compounds in aqueous media, making it highly valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYETODKIHXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139857 | |
| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-26-6 | |
| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


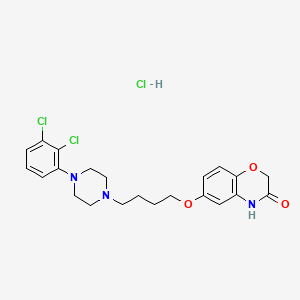

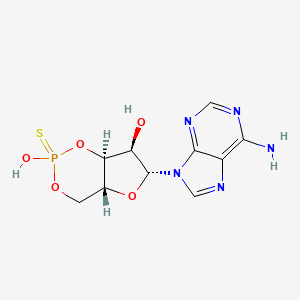
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
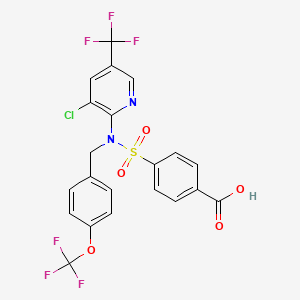
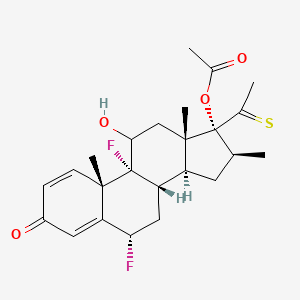
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

